molecular formula C11H15NO4 B3030490 2-amino-3-(2,5-dimethoxyphenyl)propanoic Acid CAS No. 91280-31-8

2-amino-3-(2,5-dimethoxyphenyl)propanoic Acid

Cat. No. B3030490
CAS RN: 91280-31-8
M. Wt: 225.24 g/mol
InChI Key: CKBYDXAFHYVJPV-UHFFFAOYSA-N
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Description

2-amino-3-(2,5-dimethoxyphenyl)propanoic acid is a monocarboxylic acid and a member of benzenes . It is a 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .


Molecular Structure Analysis

The molecular structure of 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid is characterized by the presence of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group is the part that distinguishes one amino acid from the next .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid include its molecular formula C11H15NO4 and molecular weight 225.24 . More detailed properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Chemical Synthesis and Bioactive Molecule Development

Research in chemical synthesis often explores the structural manipulation of amino acids to produce novel compounds with potential therapeutic applications. For example, the study of diketopiperazines (DKPs), cyclic dipeptides formed from amino acids, has revealed diverse bioactive properties, including anti-tumor, neuroprotective, and immune regulatory effects. These findings underscore the potential of amino acid derivatives in drug discovery and development (Wang et al., 2013).

Biomedical Applications

In the biomedical field, amino acids and their derivatives are studied for their therapeutic potential. For instance, the enzymatic degradation of specific amino acids is a strategy for treating amino acid-dependent cancers. Enzymes such as L-asparaginase and L-arginine deiminase have been evaluated in preclinical and clinical studies for their effectiveness against various types of cancer (Pokrovsky et al., 2019).

Antioxidant Supplementation

Amino acids are also investigated for their antioxidative properties and their role in managing conditions like diabetes mellitus. Taurine, for example, has shown protective and therapeutic ameliorations against oxidative stress-induced pathologies in both experimental and human models of diabetes, highlighting the rationale for antioxidant supplementation in managing such diseases (Sirdah, 2015).

Functionalized Quantum Dots

The functionalization of quantum dots with amino acids is another area of interest, enhancing the electronic and optical properties of quantum dots for various applications, including sensors and energy storage systems. This demonstrates the versatility and potential of amino acid-functionalized materials in advanced technological applications (Ravi et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 3-(2,5-Dimethoxyphenyl)propionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-amino-3-(2,5-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBYDXAFHYVJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(2,5-dimethoxyphenyl)propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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